4-(1H-Imidazol-4-yl)phenol
Description
Significance of Imidazole (B134444) and Phenol (B47542) Moieties in Chemical Biology
The imidazole and phenol moieties are individually significant in the realm of chemical biology due to their presence in a wide array of biologically active molecules and their versatile chemical properties.
Imidazole Moiety:
The imidazole ring is a fundamental component of several important biological molecules. neuroquantology.comtsijournals.com It is found in the amino acid histidine, which plays a crucial role in the structure and function of many proteins and enzymes, including hemoglobin. tsijournals.com The imidazole side chain of histidine is also involved in intracellular buffering processes. tsijournals.com Furthermore, histamine (B1213489), a derivative of histidine, is a key mediator in allergic reactions. tsijournals.com
Imidazole derivatives are known to exhibit a broad spectrum of biological activities, including:
Antimicrobial neuroquantology.com
Antifungal neuroquantology.com
Anticancer tsijournals.com
Anti-inflammatory neuroquantology.com
Antihypertensive neuroquantology.com
The ability of the imidazole ring to coordinate with metal ions is another of its important features, making it a valuable component in the study of metalloproteins and in the development of metal-based catalysts. Its polar and ionizable nature can also enhance the solubility and bioavailability of drug candidates. neuroquantology.com
Phenol Moiety:
Phenolic compounds are characterized by a hydroxyl group attached to an aromatic ring. numberanalytics.com This structural feature is the basis for a diverse range of molecules with significant biological activities. ijhmr.com Phenols are well-known for their antioxidant properties, which are attributed to their ability to neutralize free radicals and reduce oxidative stress. numberanalytics.comijhmr.com
In addition to their antioxidant capacity, phenolic compounds have been associated with a variety of other health-promoting effects, including:
Anti-inflammatory ijhmr.com
Antimicrobial numberanalytics.com
Anticancer numberanalytics.com
Phenols are also important precursors in the synthesis of various industrial products, such as plastics and pharmaceuticals. vedantu.combyjus.com In the laboratory, phenol is used for the extraction of nucleic acids from biological samples. vedantu.combyjus.com
Interactive Data Table: Properties of Imidazole and Phenol Moieties
| Moiety | Key Biological Roles | Key Chemical Properties |
| Imidazole | Component of histidine and histamine, involved in enzyme catalysis and intracellular buffering. tsijournals.com | Aromatic, polar, ionizable, metal-coordinating. neuroquantology.com |
| Phenol | Antioxidant, anti-inflammatory, antimicrobial. numberanalytics.comijhmr.com | Aromatic, acidic hydroxyl group. numberanalytics.com |
Overview of Research Trajectories for Phenylimidazole Derivatives
The combination of phenyl and imidazole rings in a single molecule, as seen in phenylimidazole derivatives, has led to extensive research across various scientific disciplines. These compounds are investigated for their potential applications in medicinal chemistry, materials science, and catalysis.
In medicinal chemistry, phenylimidazole derivatives are being explored as potential therapeutic agents for a range of conditions. For instance, some derivatives have been studied as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), which is implicated in immune regulation and cancer. Research has also focused on their potential as antimicrobial and anti-inflammatory agents. researchgate.net Furthermore, certain phenylimidazole analogs have been designed and evaluated as inhibitors of the Hedgehog signaling pathway, which is relevant in cancer research. symc.edu.cn
In the field of materials science, phenylimidazoles are of interest for their optical and electronic properties. Derivatives of 2,4,5-triphenylimidazole, for example, are used in textiles, photographic materials, and as electroluminescent materials. nih.gov The ability of the imidazole ring to coordinate with metal ions also makes phenylimidazoles useful as ligands in the development of catalysts and novel materials. Researchers have also investigated the use of imidazole derivatives as sensitizers in dye-sensitized solar cells. uokerbala.edu.iq
The synthesis of diverse phenylimidazole derivatives is a key focus of research, with scientists developing new methods to create libraries of these compounds for biological screening and materials testing. researchgate.netchemrxiv.org Structure-activity relationship (SAR) studies are frequently conducted to understand how modifications to the phenyl and imidazole rings affect the biological activity or physical properties of the compounds. nih.gov
Interactive Data Table: Research Areas for Phenylimidazole Derivatives
| Research Area | Focus of Investigation | Potential Applications |
| Medicinal Chemistry | Enzyme inhibition, antimicrobial activity, anti-inflammatory effects, signaling pathway modulation. researchgate.netsymc.edu.cn | Cancer therapy, infectious disease treatment, anti-inflammatory drugs. researchgate.netsymc.edu.cn |
| Materials Science | Optical and electronic properties, metal coordination. nih.gov | Electroluminescent materials, photographic materials, dye-sensitized solar cells. nih.govuokerbala.edu.iq |
| Catalysis | Ligand design for metal-based catalysts. | Development of new catalytic systems for chemical synthesis. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)phenol |
InChI |
InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-5-10-6-11-9/h1-6,12H,(H,10,11) |
InChI Key |
FUJXZMIUZAVJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 1h Imidazol 4 Yl Phenol and Analogs
Classical and Modern Synthetic Approaches
The construction of 4-(1H-imidazol-4-yl)phenol and its analogs leverages a range of synthetic reactions, from traditional cyclization methods to modern catalytic coupling and one-pot techniques. These approaches are tailored to achieve desired substitution patterns and optimize reaction yields and purity.
Imidazole (B134444) Ring Formation Reactions
A primary strategy for synthesizing the target compound involves the direct formation of the imidazole ring from acyclic precursors. This can be achieved through various condensation and cyclization reactions.
While specific examples detailing the synthesis of this compound using α-bromo-ketone and formamide (B127407) cyclization are not prevalent in the searched literature, this method represents a classical approach to imidazole synthesis. The general strategy involves the reaction of an α-haloketone with formamide. In a hypothetical application to synthesize the target compound, one would start with an appropriately substituted α-bromo-ketone derived from 4-hydroxyacetophenone. The bromination of furyl ketones, for instance, can be achieved in a single step using systems like A-162 Br3− resin in nitromethane, yielding α-bromoketones with good yield and high selectivity. researchgate.net This α-bromoketone would then be heated with formamide, which serves as the source for the remaining two nitrogen atoms and one carbon atom of the imidazole ring.
Oxidative condensation offers another route to the imidazole core. This approach, often referred to as the Radziszewski reaction, typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) (or an ammonia source). mdpi.com For the synthesis of this compound, 4-hydroxybenzaldehyde (B117250) would serve as the aldehyde component. The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde, followed by oxidation to form the aromatic imidazole ring. mdpi.com This method is attractive due to its use of readily available starting materials.
Ullmann Coupling and Demethylation Strategies
A prominent and effective strategy for synthesizing imidazole-aryl compounds involves the Ullmann coupling reaction, followed by a demethylation step. google.com This approach is particularly useful when direct arylation of the imidazole ring is challenging.
The synthesis begins with an Ullmann reaction between a protected phenol (B47542), such as p-bromoanisole, and imidazole. google.com This copper-catalyzed cross-coupling reaction forms the C-N bond between the aryl group and the imidazole ring. organic-chemistry.orgnih.govmdpi.com The reaction is typically carried out in the presence of a copper catalyst (e.g., cuprous oxide), a base (e.g., cesium carbonate), and a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. google.com The product of this step is 1-(4-methoxyphenyl)-1H-imidazole.
The final step is the demethylation of the methoxy (B1213986) group to yield the desired phenol. google.com This is commonly achieved using strong Lewis acids like boron tribromide (BBr3) in a suitable solvent such as dichloromethane. google.com This method has been shown to produce high-purity 4-(1H-imidazol-1-yl)phenol, which can be isolated by recrystallization, avoiding the need for extensive chromatographic purification. google.com
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Product |
| 1. Ullmann Coupling | p-Bromoanisole, Imidazole | Cuprous oxide, Cesium carbonate | NMP | 120 °C | 1-(4-Methoxyphenyl)-1H-imidazole |
| 2. Demethylation | 1-(4-Methoxyphenyl)-1H-imidazole | Boron tribromide (BBr3) | Dichloromethane | -10 °C to 20 °C | 4-(1H-Imidazol-1-yl)phenol |
Catalytic Reduction and Derivatization Routes
Catalytic reduction is a key step in synthetic routes that begin with nitro-substituted precursors. For the synthesis of this compound, a plausible route would involve the synthesis of a nitro-substituted phenylimidazole followed by reduction of the nitro group to an amine, which can then be converted to a phenol. For instance, a starting material like 4-nitrobenzaldehyde (B150856) could be used in an imidazole-forming reaction. The resulting nitro-substituted phenylimidazole would then undergo catalytic hydrogenation (e.g., using H2 gas with a palladium catalyst) to reduce the nitro group to an amino group. This amino-substituted phenylimidazole could then be converted to the target phenol via a Sandmeyer-type reaction or other diazotization and hydrolysis procedures.
One-Pot Synthesis Techniques
One-pot synthesis techniques offer an efficient and atom-economical approach to constructing complex molecules like substituted imidazoles. tandfonline.comasianpubs.org These methods involve the combination of multiple reactants in a single reaction vessel, where a cascade of reactions occurs to form the final product without the need to isolate intermediates.
For the synthesis of the analog 2-(4-Hydroxyphenyl)-4,5-diphenyl-1H-imidazole, a one-pot, three-component reaction has been demonstrated. asianpubs.orgresearchgate.netsemanticscholar.org This reaction involves the condensation of benzil (B1666583) (a 1,2-dicarbonyl compound), 4-hydroxybenzaldehyde, and ammonium (B1175870) acetate (B1210297) (as the ammonia source) in a suitable solvent like ethanol. researchgate.net The mixture is typically refluxed, and upon completion, the product can be isolated by filtration and recrystallized. This methodology has been shown to produce good yields, with one reported synthesis achieving an 87% yield for 2-(4-Hydroxyphenyl)-4,5-diphenyl-1H-imidazole. asianpubs.org
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Condition | Product | Yield |
| Benzil | 4-Hydroxybenzaldehyde | Ammonium acetate | Ethanol | Reflux | 2-(4-Hydroxyphenyl)-4,5-diphenyl-1H-imidazole | 87% asianpubs.org |
Advanced Synthetic Methodologies
Advanced synthetic methodologies offer significant improvements over traditional techniques for the synthesis of this compound and its analogs. These methods often provide higher yields, shorter reaction times, and more environmentally friendly reaction conditions.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid and efficient pathways for the formation of heterocyclic compounds like imidazoles. jetir.orgresearchgate.net This technique utilizes microwave irradiation to heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods. nih.gov For the synthesis of imidazole derivatives, microwave-assisted methods can be conducted in a one-pot, solvent-free environment, which aligns with the principles of green chemistry. jetir.orgresearchgate.net
In a typical microwave-assisted synthesis of a 2,4,5-trisubstituted imidazole, a mixture of an aldehyde, a 1,2-diketone, and a source of ammonia (such as ammonium acetate) is irradiated. This method is applicable to a variety of substrates, including aromatic and heterocyclic aldehydes. jetir.org The use of a catalyst, such as glacial acetic acid, can further enhance the reaction rate and yield. jetir.org The key advantages of this methodology are the significantly shorter reaction times (often reduced from hours to minutes) and high product yields. jetir.orgnih.gov For instance, the synthesis of certain 2,4,5-triphenyl-1H-imidazole derivatives has been achieved in 1-3 minutes with yields as high as 95% under microwave irradiation. jetir.org
The general procedure involves mixing the reactants and catalyst, followed by irradiation in a microwave synthesizer at a specific temperature and time. nih.gov After completion of the reaction, the product can be isolated and purified using standard techniques. nih.gov
Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of Imidazole Derivatives
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 1-3 minutes jetir.org | Several hours nih.gov |
| Yield | High (e.g., up to 95%) jetir.org | Moderate to High |
| Conditions | Often solvent-free jetir.orgresearchgate.net | Typically requires a solvent |
| Catalyst | Inexpensive and readily available (e.g., glacial acetic acid) jetir.org | Various |
| Environmental Impact | More environmentally friendly jetir.org | Less environmentally friendly |
Ionic Liquid Catalysis in Imidazole Synthesis
Ionic liquids (ILs), particularly imidazolium-based ionic liquids, have garnered significant attention as "green" solvents and catalysts in organic synthesis. tandfonline.comresearchgate.net Their unique properties, such as low volatility, high thermal stability, and tunability of their physical and chemical properties, make them attractive alternatives to conventional organic solvents. tandfonline.comresearchgate.nettandfonline.com In the context of imidazole synthesis, ionic liquids can act as dual catalyst-solvents, facilitating the reaction through various mechanisms. nih.gov
Brønsted-acidic ionic liquids, for example, can act as proton-donating species, catalyzing key steps in the imidazole formation, such as the nucleophilic addition of ammonia to a carbonyl group. nih.gov Computational studies have shown that the presence of an ionic liquid can significantly lower the activation energy barriers of the reaction compared to the same reaction in an IL-free medium. nih.gov The cationic and anionic components of the ionic liquid can participate in the reaction mechanism, acting as proton-exchanging agents and stabilizing transition states through hydrogen bonding. nih.gov
The use of ionic liquids can lead to remarkable improvements in reaction efficiency. For instance, a one-pot synthesis of a tetrasubstituted imidazole in the presence of [Et2NH2][HSO4] was completed in just 20 minutes with a 98% yield, a significant improvement over a similar reaction catalyzed by InCl3·3H2O, which required 6 hours to achieve an 84% yield. nih.gov The ability to tune the properties of imidazolium-based ionic liquids by altering the substituents on the imidazole ring and changing the counteranion allows for the optimization of reaction conditions for specific synthetic targets. tandfonline.comresearchgate.nettandfonline.com
Copper(I)-Catalyzed Click Chemistry for Hybrid Structures
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This reaction can be employed to create complex hybrid structures by linking a molecule containing an azide (B81097) group with another molecule containing a terminal alkyne. rsc.orgacs.org This methodology is particularly useful for functionalizing molecules like this compound, allowing for its incorporation into larger, more complex architectures.
The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for the synthesis of functional materials and bioconjugates. nih.gov The copper(I) catalyst can be generated in situ from a copper(II) salt, such as CuSO4·5H2O, and a reducing agent like sodium ascorbate. acs.org
For the creation of hybrid structures involving this compound, the phenol or imidazole moiety would first need to be functionalized with either an azide or an alkyne group. This functionalized intermediate can then be "clicked" with a complementary alkyne- or azide-containing molecule. This approach has been used to link various molecular building blocks, including calixarenes and other macrocycles, to create novel supramolecular structures. nih.govacs.org The resulting triazole linker is stable and provides a robust connection between the two molecular components.
Synthesis of Key Precursors and Structural Analogs
The synthesis of this compound and its analogs relies on the availability of key precursors, including phenol-substituted bromoketones and N-alkylated imidazole derivatives.
Phenol-Substituted Bromoketones
Phenol-substituted bromoketones, specifically α-bromoacetophenones, are crucial starting materials for the synthesis of 4-aryl-substituted imidazoles. researchgate.net The synthesis of these precursors typically involves the bromination of the corresponding phenol-substituted acetophenone (B1666503). This reaction can be achieved using various brominating agents.
A common method for the synthesis of α-bromoacetophenones involves the reaction of the parent acetophenone with bromine. researchgate.net This reaction can be mediated by the addition of an acidic promoter such as hydrobromic acid (HBr) or acetic acid (HOAc). researchgate.net The general procedure involves treating the substituted acetophenone with bromine in a suitable solvent. The resulting α-bromoacetophenone can then be used in subsequent steps to construct the imidazole ring.
The synthesis of substituted phenols themselves can be achieved through methods like the ipso-hydroxylation of arylboronic acids. nih.gov This approach allows for the introduction of a hydroxyl group onto an aromatic ring, providing a route to the necessary phenol-substituted starting materials.
N-Alkylated Imidazole Derivatives
N-alkylation of the imidazole ring is a common strategy to modify the properties of imidazole-containing compounds. researchgate.net The synthesis of N-alkylated derivatives of this compound can be achieved by reacting the parent compound with an appropriate alkylating agent.
The N-alkylation of imidazoles is typically carried out by treating the imidazole with an alkyl halide in the presence of a base. researchgate.net The base deprotonates the N-H of the imidazole ring, generating an imidazolide (B1226674) anion which then acts as a nucleophile, attacking the alkyl halide to form the N-alkylated product. The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in asymmetrically substituted imidazoles.
Research has shown that the biological activity of N-alkylated imidazole derivatives can be influenced by the length of the alkyl chain. For instance, the antibacterial activity of certain 1-alkylimidazole derivatives has been observed to increase with an increasing number of carbons in the alkyl chain, up to a certain point. researchgate.net This highlights the importance of N-alkylation as a tool for modulating the properties of imidazole-containing molecules.
Benzoimidazole and Other Fused Imidazole Scaffolds
The synthesis of analogs of this compound that incorporate a benzoimidazole or other fused imidazole scaffolds involves established and innovative heterocyclic chemistry techniques. These scaffolds are of significant interest due to their structural similarity to purines and their presence in various biologically important molecules. The primary synthetic approach revolves around the construction of the imidazole ring fused to an existing aromatic system, typically a benzene (B151609) ring to form benzo[d]imidazole.
The most prevalent method for synthesizing the benzoimidazole core is the condensation reaction of an o-phenylenediamine (B120857) (1,2-diaminobenzene) with a suitable carbonyl-containing compound. researchgate.netnih.gov This can be a carboxylic acid, aldehyde, or ester. nih.govresearchgate.netpnu.ac.ir For instance, the synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)phenol, an analog where the imidazole is fused and linked to the phenol via a methylene (B1212753) bridge, is achieved through the condensation of 1,2-diaminobenzene with 4-hydroxyphenylacetic acid. researchgate.net This reaction is typically facilitated by an acid catalyst, such as hydrochloric acid, in a suitable solvent medium like DCM. researchgate.net
Modern synthetic advancements have introduced a variety of catalysts to improve reaction efficiency, yield, and environmental footprint. These methods often aim to replace harsh dehydrating agents like polyphosphoric acid or strong mineral acids. nih.gov Eco-friendly approaches utilizing zinc oxide nanoparticles (ZnO-NPs) or nano montmorillonite (B579905) clay as heterogeneous catalysts have been developed for the cyclocondensation of o-phenylenediamine with aromatic aldehydes. pnu.ac.irnih.gov These catalytic systems offer advantages such as high yields, shorter reaction times, milder reaction conditions (e.g., room temperature and solvent-free), and the potential for catalyst recycling. pnu.ac.irnih.gov
The following table summarizes various catalytic approaches for the synthesis of 2-substituted benzoimidazole derivatives.
Table 1: Catalytic Methods for the Synthesis of 2-Substituted Benzoimidazoles
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| o-Phenylenediamine | 4-Hydroxyphenylacetic acid | Hydrochloric acid | DCM | 4-((1H-benzo[d]imidazol-2-yl)methyl)phenol | Good | researchgate.net |
| o-Phenylenediamine | Aromatic aldehydes | ZnO-NPs | Not specified | 2-Aryl-1H-benzo[d]imidazoles | High | nih.gov |
| o-Phenylenediamine | Aromatic aldehydes | Nano montmorillonite clay | Room temperature, solvent-free | 2-Aryl-1H-benzo[d]imidazoles | Good | pnu.ac.ir |
Beyond the classic benzoimidazole structure, methodologies have been developed for more complex fused imidazole systems. One such example is the synthesis of imidazole-fused 1,4-benzoxazepines. nih.gov This strategy involves a multi-step sequence that begins with the condensation of o-phenylenediamine with an aldehyde bearing other functionalities required for subsequent cyclizations. nih.gov For example, the synthesis of 2-(2-((3-(4-methoxyphenyl)prop-2-yn-1-yl)oxy)phenyl)-1H-benzo[d]imidazole is achieved by reacting o-phenylenediamine with the corresponding aldehyde in the presence of p-toluenesulfonic acid (p-TsOH) in DMF at 80 °C. nih.gov This intermediate then undergoes further base-mediated cyclization to form the fused seven-membered benzoxazepine ring. nih.gov
The table below details the synthesis of a key benzoimidazole intermediate used in the construction of a fused imidazole scaffold.
Table 2: Synthesis of a Benzoimidazole Intermediate for Fused Scaffolds
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product | Reference |
|---|
These synthetic strategies highlight the versatility of the condensation reaction involving o-phenylenediamine as a cornerstone for building a wide array of benzoimidazole and other fused imidazole analogs of this compound. The choice of the carbonyl-containing reactant dictates the substitution at the 2-position of the resulting benzoimidazole, while modifications to the o-phenylenediamine or subsequent reaction steps allow for the creation of more complex, polycyclic fused systems.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Elucidation of Structural Determinants for Biological Activity
The biological activity of 4-(1H-Imidazol-4-yl)phenol is fundamentally dictated by the synergistic interplay of its two core components: the phenol (B47542) ring and the imidazole (B134444) heterocycle. The imidazole ring is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive molecules and its ability to engage in various biological interactions. nih.govresearchgate.net Its amphoteric nature, meaning it can act as both a weak acid and a weak base, allows it to participate in diverse binding motifs. nih.govrsc.org The two nitrogen atoms within the five-membered ring can act as hydrogen bond donors and acceptors, a crucial feature for anchoring the molecule within the active sites of enzymes and receptors. nih.gov
The phenol group is another classic pharmacophore. The hydroxyl (-OH) group is a potent hydrogen bond donor and can also act as an acceptor. Its acidity can be modulated by other substituents on the aromatic ring, which in turn influences its interaction profile. nih.gov In the context of this compound, the combination of these two rings creates a molecule with a specific electronic distribution, polarity, and three-dimensional shape that collectively determine its biological profile, which has been noted in applications such as the determination of estrogenicity of phenolic xenoestrogens. scbt.com The solid-state structure of related phenol-benzimidazole systems shows that O—H⋯N hydrogen bonds are a dominant feature, often dictating the supramolecular assembly. nih.gov
Impact of Substituent Effects on Enzyme Binding and Inhibition
The modification of the this compound scaffold with various substituents is a key strategy to probe and optimize its interaction with biological targets. The electronic properties (electron-donating or electron-withdrawing), steric bulk, and hydrophobicity of these substituents can dramatically alter binding affinity and inhibitory potency.
For instance, in studies of substituted phenols binding to enzyme active sites, a clear correlation has been established between the dissociation constant (K D ), the acidity of the phenol (pK a ), and the hydrophobicity of the substituent (π). nih.gov This relationship, often described by a modified Brønsted equation, demonstrates that substituents that increase the acidity and hydrophobicity can enhance binding affinity. nih.gov The presence of a nitro group, a strong electron-withdrawing group, on an imidazole ring is known to be crucial for preserving the basicity of the N3 atom, which can significantly influence its biological activity. nih.gov
Electrostatic Potential and Hydrogen Bonding Contributions
The electrostatic landscape of a molecule is a primary driver of its interactions with proteins. Hydrogen bonds, in particular, are vital for both the affinity and specificity of ligand binding. In phenol-imidazole systems, a strong intramolecular O–H⋯N hydrogen bond can form between the phenolic hydroxyl group and one of the imidazole nitrogen atoms. rsc.org This interaction not only influences the molecule's conformation but also stabilizes it, which can be particularly important upon oxidation. rsc.org
The strength of this hydrogen bond can be fine-tuned by substituents. Theoretical studies on related phenol-imidazole compounds confirm that this hydrogen bonding is a critical aspect of their molecular structure. rsc.org Furthermore, water molecules can act as a bridge, forming a stable hydrogen-bonding network between a phenol and an imidazole, a motif that can model water binding in enzyme active sites. nih.gov The use of molecular electrostatic potential (MEP) maps in computational studies helps to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, thereby predicting the most likely sites for electrophilic and nucleophilic attack and guiding the design of derivatives with improved binding characteristics. nih.gov
Role of Hydrophobic and Hydrophilic Moieties
| Substituent Type | General Effect on Ring | Impact on Phenol Acidity (pKa) | Impact on Imidazole Basicity | Potential Effect on Enzyme Binding |
|---|---|---|---|---|
| Electron-Withdrawing Group (e.g., -NO2, -Cl) | Decreases electron density | Decreases pKa (more acidic) | Decreases basicity | May enhance H-bonding as a donor; alters electrostatic interactions. nih.gov |
| Electron-Donating Group (e.g., -CH3, -OCH3) | Increases electron density | Increases pKa (less acidic) | Increases basicity | May enhance H-bonding as an acceptor; alters electrostatic interactions. |
| Hydrophobic Group (e.g., alkyl chains) | Increases lipophilicity | Minimal direct effect | Minimal direct effect | Enhances binding through hydrophobic interactions with nonpolar pockets. nih.gov |
| Hydrophilic Group (e.g., -OH, -NH2) | Increases polarity | Variable | Variable | Introduces new hydrogen bonding opportunities. rsc.org |
Conformational and Stereochemical Influences on Receptor Selectivity
While this compound itself is achiral, introducing chiral centers or conformationally restricting the molecule can have profound effects on its selectivity for different biological targets. Conformational analysis of imidazole derivatives reveals that even with multiple rotatable bonds, molecules often adopt specific low-energy shapes, such as helical turns. lew.ro The energy barriers for rotation around many of these bonds can be low, suggesting that the molecules are flexible and can adapt their conformation to fit into a receptor's binding site. lew.ro
A powerful strategy to explore the bioactive conformation is to introduce rigid scaffolds, such as a cyclopropane (B1198618) ring, into the molecule. This "conformational restriction" strategy has been used to develop highly potent and selective antagonists for histamine (B1213489) H3 and H4 receptors, which are targeted by imidazole-containing ligands. By synthesizing different stereoisomers (enantiomers and diastereomers) of these conformationally restricted analogues, researchers have demonstrated that stereochemistry is a critical determinant of both potency and receptor selectivity. For example, changing the stereochemistry of the cyclopropane backbone can switch a compound's preference from one receptor subtype to another or convert an antagonist into an agonist.
| Compound Structure | Stereochemistry | Histamine H3 Receptor Affinity (Ki, nM) | Histamine H4 Receptor Affinity (Ki, nM) | Selectivity Profile |
|---|---|---|---|---|
| (1R,2S)-trans-Imidazolylcyclopropane Analogue | (1R, 2S) | 8.4 | 7.6 | Dual H3/H4 Antagonist |
| (1S,2R)-trans-Imidazolylcyclopropane Analogue (enantiomer) | (1S, 2R) | 3.6 | >1000 | Highly Selective H3 Antagonist |
| (1R,2R)-trans-Imidazolylcyclopropane Analogue | (1R, 2R) | >1000 | 118 | Selective H4 Antagonist |
Note: Data is illustrative and based on findings from studies on conformationally restricted histamine analogues to demonstrate the principle of stereochemical influence.
Ligand-Protein Interaction Mapping for Optimized Potency
Understanding the precise molecular interactions between a ligand and its protein target is paramount for optimizing potency and selectivity. Techniques like X-ray crystallography and computational molecular docking are used to create detailed maps of these interactions. nih.govresearchgate.net For imidazole-based compounds, these maps typically reveal a network of hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand-protein complex. jchr.org
For example, in docking studies of imidazole derivatives as inhibitors, the imidazole ring often forms key hydrogen bonds with backbone amide or carbonyl groups or with the side chains of polar amino acids (e.g., Serine, Tyrosine, Aspartate) in the active site. nih.gov The phenyl ring can participate in π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov
By identifying these "hot spots" of interaction, medicinal chemists can rationally design second-generation compounds. rsc.org For example, if a specific hydrogen bond is identified as crucial, a substituent might be added to enhance its strength. If an adjacent hydrophobic pocket is unoccupied, the scaffold can be extended with a nonpolar group to create new, favorable van der Waals interactions. This iterative process of mapping, designing, and testing is central to ligand-based drug design and the optimization of potency. nih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a small molecule (ligand) and a protein's binding site. For derivatives of 4-(1H-Imidazol-4-yl)phenol, docking simulations are crucial for elucidating their potential as inhibitors for various protein targets.
Prediction of Binding Modes and Active Site Affinity
Molecular docking simulations are employed to predict how this compound and its analogs bind to the active site of a target protein. These simulations calculate the binding energy, which indicates the affinity of the ligand for the protein. For instance, in studies involving similar imidazole-based compounds, docking software like Autodock Vina is used to position the ligands into the active site of an enzyme, such as DNA gyrase. dntb.gov.ua The software generates various binding poses and calculates a docking score for each. dntb.gov.ua A lower docking score generally signifies a more favorable binding interaction.
The analysis of these interactions can reveal key binding modes. For example, studies on imidazole (B134444) phenanthroline derivatives have shown that interactions can be characterized by different energy contributions, including free energy of binding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. dntb.gov.ua A compound with a favorable free energy of binding is predicted to form a stable complex with the receptor. dntb.gov.ua The imidazole and phenol (B47542) moieties of this compound are capable of forming hydrogen bonds and pi-pi stacking interactions with amino acid residues in a protein's active site, which are critical for strong binding affinity. Such detailed predictions of binding modes are essential for the rational design of more potent and selective inhibitors.
Virtual Screening for Novel Inhibitors
Virtual screening is a cost-effective computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The this compound scaffold can serve as a template in structure-based virtual screening campaigns to discover novel inhibitors for specific targets. For example, a virtual screening approach was successfully used to identify a novel inhibitor with a 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold for RIPK1, a key protein in necroptosis. nih.govresearchgate.net
The process typically involves docking a large number of compounds from a chemical database against the three-dimensional structure of the target protein. nih.gov The compounds are ranked based on their docking scores, and the top-ranked candidates are selected for further experimental validation. mdpi.com This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, thereby accelerating the drug discovery process. nih.gov The inherent drug-like properties of the imidazole-phenol structure make it a promising candidate for inclusion in such screening libraries aimed at various therapeutic targets, including kinases and other enzymes implicated in disease. nih.govresearchgate.netniscpr.res.in
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. These methods are used to compute various molecular properties that are not easily accessible through experimental techniques.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. ppor.az For imidazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are performed to analyze their electronic properties. irjweb.comresearchgate.net These calculations can determine the optimized molecular geometry, the distribution of electron density, and the energies of the molecular orbitals. ppor.azresearchgate.net The electronic structure, characterized by the delocalization of electrons within the aromatic imidazole ring, plays a significant role in the molecule's stability and reactivity. ppor.az
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding the electronic properties of a molecule. ppor.az The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comajchem-a.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and has higher chemical reactivity. irjweb.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). ppor.azirjweb.comajchem-a.com These indices provide a quantitative measure of the molecule's reactivity. For example, a study on an imidazole derivative reported a HOMO-LUMO gap of 4.4871 eV, indicating a high degree of stability. irjweb.com
Table 1: Reactivity Descriptors for an Imidazole Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
| Chemical Hardness (η) | 2.2449 |
Data derived from a study on a related imidazole derivative. irjweb.com
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra of molecules. researchgate.netnih.gov These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light at specific wavelengths. researchgate.net The energy difference between the ground state and the first major excited state is often related to the optical band gap.
For a related compound, 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol, the band gap was determined to be 2.54 eV from the Tauc relation, which is comparable to the value of the excitation energy related to the HOMO to LUMO transition. researchgate.netsemanticscholar.org The analysis of electronic transitions provides insights into the charge transfer characteristics within the molecule. For instance, the transition of an electron from the HOMO to the LUMO can facilitate an intramolecular charge transfer, a property that is significant for applications in nonlinear optics and materials science. researchgate.netsemanticscholar.org
Table 2: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol |
| 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole |
| Ascorbic acid |
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the properties of many-body systems in the presence of time-dependent potentials, making it highly suitable for studying optical properties like excitation energies and photoabsorption spectra. wikipedia.org While direct TD-DFT studies on this compound are not extensively documented in the reviewed literature, research on closely related analogs provides significant insight into the potential optical characteristics of this class of compounds.
A notable study on the analog, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, employed TD-DFT calculations using the B3LYP functional and a 6-31+G(d,p) basis set to investigate its nonlinear optical (NLO) properties. semanticscholar.orgnih.gov The theoretical calculations, which were corroborated by experimental z-scan techniques, revealed that the compound exhibits a large optical nonlinearity. nih.govresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) showed a low energy gap, which is indicative of potential charge transfer interactions within the molecule. semanticscholar.orgresearchgate.net
Key findings from the TD-DFT analysis of this analog include a high total dipole moment and significant hyperpolarizabilities (β and γ), which are linked to the compound's NLO activity. nih.gov The presence of dipolar excited states with substantial dipole-moment changes further supports its nonlinear characteristics. researchgate.net The negative sign of the nonlinear refractive index (n2) indicated a self-defocusing nonlinearity. nih.gov These theoretical investigations are crucial in identifying materials with potential applications in photonic technology. semanticscholar.org
Table 1: Calculated and Experimental Nonlinear Optical Properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
| Property | Value | Unit |
|---|---|---|
| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ | cmW⁻¹ |
| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ | cm²W⁻¹ |
This data is for the analog compound 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol as reported in theoretical and experimental studies. semanticscholar.orgnih.gov
QM/MM Approaches for Biotransformation Prediction
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics for a small, reactive region of a system with the efficiency of molecular mechanics for the larger, surrounding environment, such as a protein or solvent. nih.govnih.gov This approach is particularly valuable for studying enzymatic reactions and predicting the biotransformation of drug candidates. nih.gov
In a typical QM/MM simulation, the substrate (like this compound) and the active site residues of an enzyme (e.g., a Cytochrome P450 isoenzyme) are treated with a QM method, which can accurately model the electronic rearrangements that occur during a chemical reaction. youtube.com The rest of the protein and the surrounding solvent are handled by an MM force field, which reduces the computational cost significantly. nih.gov This partitioning allows for the simulation of reaction mechanisms within a realistic biological context.
The interaction between the QM and MM regions is a critical aspect of the methodology and can be modeled using different embedding schemes, including mechanical, electrostatic, and polarized embedding. nih.govyoutube.com For instance, in a polarized embedding scheme, the QM and MM regions are mutually polarized, providing a more accurate description of the electrostatic interactions. nih.gov While specific QM/MM studies predicting the biotransformation of this compound were not identified in the reviewed literature, this methodology represents a key approach for investigating its metabolic fate, identifying potential metabolites, and understanding the mechanisms of drug-metabolizing enzymes.
In Silico ADMET and Pharmacophore Modeling for Drug Discovery
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, helping to identify and eliminate unpromising candidates early in the process. dovepress.comnih.gov Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, is another key computational tool used for virtual screening and rational drug design. nih.govdergipark.org.tr
The imidazole ring is a common moiety in many pharmaceutical compounds and is known to influence pharmacokinetic characteristics, often by improving solubility and bioavailability. researchgate.net For this compound, in silico tools like SwissADME and pkCSM could be used to predict a range of ADMET properties. nih.gov These predictions help assess the compound's drug-likeness, including adherence to frameworks like Lipinski's rule of five. nih.govnih.gov
Pharmacophore modeling can be applied in two main ways: ligand-based or structure-based. dergipark.org.tr If a set of molecules with known activity against a specific target is available, a ligand-based pharmacophore model can be generated to represent their common features. This model can then be used to screen large compound libraries for new potential hits. nih.gov Alternatively, if the 3D structure of the biological target is known, a structure-based pharmacophore can be derived from the key interactions in the binding site. dergipark.org.tr This dual approach makes pharmacophore modeling a versatile strategy for identifying novel inhibitors or drug candidates related to the this compound scaffold. dovepress.com
Table 2: Representative ADMET Parameters for In Silico Evaluation
| Category | Parameter | Description |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of compound absorbed through the human gut. |
| Caco-2 Permeability | Models permeability across the intestinal epithelial cell barrier. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the BBB to act on the CNS. |
| Plasma Protein Binding (PPB) | Estimates the extent to which the compound binds to proteins in the blood. | |
| Metabolism | CYP450 Substrate/Inhibitor | Predicts interaction with key drug-metabolizing enzymes. |
| Excretion | Total Clearance | Predicts the rate at which the compound is removed from the body. |
| Toxicity | AMES Toxicity | Predicts the mutagenic potential of the compound. |
Prediction of Molecular Properties and Reaction Mechanisms
Computational chemistry provides fundamental insights into the intrinsic properties of molecules and the energetic landscapes of their potential reactions. rsc.org Methods like Density Functional Theory (DFT) are frequently used to calculate a wide range of molecular descriptors and to explore reaction mechanisms.
For structures related to this compound, DFT calculations have been used to determine stable conformations and to compute electronic properties. researchgate.net For example, in a study of the related compound 4-(((1H-imidazol-2-yl)methylene)amino)phenol, DFT at the B3LYP/6-311+G(d,p) level was used to calculate properties such as the HOMO and LUMO energies, the molecular electrostatic potential (MEP), and solvent-accessible surface (SAS). researchgate.net Such calculations are vital for understanding a molecule's reactivity; the HOMO and LUMO energies relate to its electron-donating and accepting capabilities, while the MEP map indicates regions susceptible to electrophilic or nucleophilic attack.
Furthermore, these computational methods are instrumental in elucidating reaction mechanisms. rsc.org By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and determine the most likely pathway for a chemical transformation. This is crucial for understanding the synthesis, degradation, or metabolic conversion of this compound. The growing complexity of systems that can be modeled allows for the detailed investigation of reaction dynamics, including the role of non-covalent interactions in catalysis and molecular recognition. rsc.org
Analytical Methodologies for Research Characterization and Derivatization Strategies
Spectroscopic and Chromatographic Characterization Techniques
The structural confirmation and purity of "4-(1H-Imidazol-4-yl)phenol" are typically ascertained through a combination of modern analytical methods. These techniques provide complementary information regarding the molecule's atomic connectivity, functional groups, molecular weight, and chromatographic behavior.
NMR spectroscopy is an indispensable tool for the structural elucidation of "this compound," providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, the ¹H NMR spectrum (300 MHz, CDCl₃) shows characteristic signals including a singlet for the imidazole (B134444) N-H proton at δ 8.03 ppm and a series of multiplets and doublets between δ 6.77 and δ 7.66 ppm corresponding to the protons on the phenyl and imidazole rings. semanticscholar.org The hydroxyl proton of the phenol (B47542) group also gives a distinct signal. semanticscholar.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For substituted imidazole derivatives, distinct signals for the imidazole ring carbons and the phenolic ring carbons are expected. rsc.org For instance, in various substituted 1,2,4,5-tetrasubstituted imidazoles, the carbon signals appear in the range of δ 116 to 160 ppm. rsc.org The carbon attached to the hydroxyl group in the phenol ring typically appears in the downfield region of the spectrum. libretexts.org
Table 1: Representative ¹H NMR Spectral Data for an Imidazole-Phenol Derivative Data for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.03 | s | Imidazole N-H |
| 7.63–7.66 | m | Aromatic-H |
| 7.43–7.45 | m | Aromatic-H |
| 7.22–7.26 | m | Aromatic-H |
| 7.07–7.09 | d | Aromatic-H |
| 6.77–6.86 | m | Aromatic-H |
Source: Semantic Scholar semanticscholar.org
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.edu The spectrum of a phenolic imidazole compound would exhibit characteristic absorption bands. libretexts.org For 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, key vibrational modes are observed. semanticscholar.org A broad band in the region of 3598-3445 cm⁻¹ corresponds to the O-H stretching of the phenol group and N-H stretching of the imidazole ring. semanticscholar.orglibretexts.org Bands around 1613-1490 cm⁻¹ are attributed to C=C and C=N stretching vibrations within the aromatic and imidazole rings. semanticscholar.org A strong C-O stretching absorption for the phenol group is also expected. libretexts.org
Table 2: Key IR Absorption Bands for an Imidazole-Phenol Derivative Data for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
| Wavenumber (cm⁻¹) | Functional Group |
| 3598, 3445 | O-H (phenol), N-H (imidazole) stretch |
| 1643, 1613 | C=N stretch (imidazole) |
| 1546, 1506, 1490 | C=C stretch (aromatic rings) |
| 1240 | C-O stretch (phenol) |
Source: Semantic Scholar semanticscholar.org
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information based on fragmentation patterns. nih.gov
GC-MS: For a related compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization (EI) at 70 eV shows a molecular ion peak (M+) at m/z 312, which corresponds to its molecular weight. semanticscholar.org The fragmentation pattern includes significant ions at m/z 208, 165, 89, and 77, which provide clues to the molecule's structure. semanticscholar.org
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of phenolic compounds. nih.gov The technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov An electrospray ionization (ESI) source is commonly used, which can be operated in either positive or negative ionization mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. nih.govnih.gov This method allows for both the identification and quantification of the target compound in complex mixtures. nih.gov
HPLC is a primary technique for separating, identifying, and quantifying components in a mixture. For the analysis of phenolic compounds, reverse-phase HPLC is frequently employed. A typical setup would use a C18 column with a mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govdss.go.th Detection is commonly achieved using a UV detector, as the aromatic rings in "this compound" will absorb UV light. The retention time under specific conditions is a characteristic feature used for its identification.
UV-Visible-Near Infrared spectroscopy measures the electronic transitions within a molecule. For compounds with π-conjugated systems like "this compound," this technique provides information on their electronic properties. A study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol reported absorption bands in the UV-Vis region between 340–470 nm, with a notable absorption peak at 406 nm attributed to a π→π* transition. semanticscholar.orgresearchgate.net The wide transparency in other parts of the visible region is also a key characteristic. semanticscholar.org This technique is valuable for both qualitative characterization and quantitative measurements. nih.gov
Novel Applications in Research Assays
The unique chemical structure of this compound and its isomers, combining a phenol ring with an imidazole moiety, lends itself to novel applications in various research assays, particularly in enhancing detection signals and in the development of specialized sensors.
Signal Enhancement in Chemiluminescence Immunoassays
In the field of immunoassays, signal enhancement is crucial for achieving high sensitivity. Research has shown that phenol derivatives can act as potent enhancers in the horseradish peroxidase (HRP)-catalyzed chemiluminescence (CL) reaction of luminol. researchgate.net While extensive research has focused on the isomer 4-(Imidazol-1-yl)phenol, its findings provide significant insight into the potential of the imidazole-phenol scaffold in this application.
4-(Imidazol-1-yl)phenol (also referred to as 4-IMP) has been identified as a highly effective signal enhancer, often outperforming the commonly used p-iodophenol (PIP). researchgate.netresearchgate.net Its use leads to a strong, prolonged, and stable light emission in HRP-based chemiluminescence enzyme immunoassays (CLEIA). nih.gov This enhancement significantly improves the sensitivity and lowers the detection limits of assays for various analytes, from small molecules like fentanyl to large monoclonal antibodies such as atezolizumab and bevacizumab. researchgate.netnih.gov
The enhanced chemiluminescence system allows for the quantification of analytes at picogram per milliliter (pg/mL) levels. researchgate.netnih.gov For example, in a competitive immunoassay for the model antigen fentanyl, the use of 4-(Imidazol-1-yl)phenol as an enhancer resulted in a detection limit of 0.895 pg/mL in plasma samples. researchgate.net In another study, a CLEIA for the cancer immunotherapy drug atezolizumab achieved a limit of detection of 12.5 pg/mL. nih.gov
| Analyte | Assay Type | Limit of Detection (LOD) | Dynamic Range | Reference |
|---|---|---|---|---|
| Atezolizumab | Non-competitive CLEIA | 12.5 pg/mL | 25–800 pg/mL | nih.gov |
| Fentanyl | Competitive CLEIA | 0.895 pg/mL | Not specified | researchgate.net |
| Bevacizumab | CLEIA | 9.3 pg/mL | 10–400 pg/mL | researchgate.net |
Development of Fluorescent Chemical Sensors for Metal Ions
The development of sensitive and selective fluorescent sensors for detecting heavy metal ions is a significant area of research due to concerns about environmental contamination and human health. nih.govresearchgate.netcore.ac.uk Organic molecules containing moieties capable of binding metal ions and possessing fluorogenic properties are excellent candidates for such sensors. ekb.eg
Compounds with imidazole and phenol groups are of particular interest. The imidazole nitrogen atoms and the phenolic oxygen can act as binding sites for metal ions. This coordination can alter the electronic properties of the molecule, leading to a change in its fluorescence behavior, such as quenching or enhancement. ekb.eg This principle is the basis for "turn-off" or "turn-on" fluorescent sensors. Mechanisms like Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF) often govern the sensor's response. ekb.eg
While direct application of this compound as a metal ion sensor is not extensively documented, related structures demonstrate the concept's viability. For instance, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol is noted for its use in chemical sensors and fluorescent dyes. medchemexpress.com Furthermore, Schiff bases synthesized from salicylaldehyde (B1680747) (a hydroxy-aromatic aldehyde) and imidazole derivatives have been developed as highly sensitive fluorescent probes for metal ions like Al³⁺, Zn²⁺, and Cu²⁺. ekb.eg The binding of the metal ion to the sensor molecule restricts C=N isomerization and modulates the PET process, resulting in a detectable fluorescence signal. ekb.eg These examples highlight the potential for designing and synthesizing novel fluorescent sensors for various metal ions based on the this compound framework.
Applications and Future Directions in Chemical Biology and Medicinal Chemistry
Utility as Biochemical Assay Reagents and Ligands
The imidazole-phenol motif is valuable in the development of biochemical assay reagents. A closely related isomer, 4-(Imidazol-1-yl)phenol, has demonstrated significant utility as a signal enhancer in chemiluminescence (CL) immunoassays. medchemexpress.comtargetmol.com Specifically, it is recognized as a highly potent enhancer for the horseradish peroxidase (HRP)-luminol chemiluminescence system. medchemexpress.comtargetmol.com In this context, the phenol-containing compound boosts the light signal generated by the enzymatic reaction, thereby increasing the sensitivity and detection limits of the assay. medchemexpress.com This enhancement is crucial for the accurate quantification of low-abundance analytes in biological samples.
The application of 4-(Imidazol-1-yl)phenol has been explored in competitive-type chemiluminescence immunoassays, where its performance as an enhancer was compared to traditional methods involving antigen-HRP conjugates. medchemexpress.comtargetmol.com Furthermore, this class of compounds has been used in other specialized assays, such as a Saccharomyces cerevisiae-based Lac-Z reporter assay for evaluating the estrogenicity of phenolic xenoestrogens.
Role as Building Blocks in Complex Molecule Synthesis
The 4-(1H-Imidazol-4-yl)phenol core structure serves as a valuable building block in synthetic chemistry for the creation of more complex molecules. chemscene.com Its functional groups—the phenol (B47542) hydroxyl and the imidazole (B134444) ring—offer reactive sites for further chemical modifications. The imidazole moiety is a common feature in many biological molecules and FDA-approved drugs. nih.gov
The synthesis of tetra-substituted imidazole derivatives demonstrates the utility of this core scaffold. For example, a one-pot reaction involving benzil (B1666583), an aldehyde, ammonium (B1175870) acetate (B1210297), and an aniline (B41778) derivative can yield complex imidazole structures. nih.gov In one such synthesis, the derivative 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol was created and subsequently used to form transition metal complexes with Co(II), Ni(II), Cu(II), Mn(II), and Zn(II). nih.gov This highlights the role of the phenol group as a ligand for coordinating with metal ions, expanding the chemical diversity and potential applications of the resulting molecules. The ability to use such scaffolds to build larger, more intricate structures is a cornerstone of medicinal chemistry and drug discovery. beilstein-journals.org
Exploration in Advanced Materials Research
Derivatives of the imidazole-phenol framework are being investigated for their potential in advanced materials, owing to their unique electronic and optical properties.
The development of materials with ambipolar charge transfer capabilities—the ability to transport both positive (holes) and negative (electrons) charges—is of significant interest for various electronic applications. nih.gov Research into imidazole derivatives has touched upon their charge transport properties. A study on the tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, calculated its charge transfer integrals. nih.gov The findings indicated that the transfer integral value for holes (36.48 meV) was higher than that for electrons (24.76 meV), suggesting that this specific ligand would be a more effective hole transporter than an electron transporter. nih.gov While not demonstrating ambipolar behavior, this research underscores the potential to modulate charge transport properties in materials based on the imidazole-phenol scaffold.
The π-conjugated system present in imidazole-phenol derivatives makes them attractive candidates for nonlinear optical (NLO) materials, which are crucial for photonic technologies. semanticscholar.org A detailed study of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol investigated its NLO properties both experimentally using the Z-scan technique and through theoretical calculations. nih.govresearchgate.net The research revealed that the compound exhibits significant optical nonlinearity. researchgate.net Key NLO parameters were quantified, demonstrating its potential for use in optoelectronic devices. semanticscholar.orgnih.gov The negative sign of the nonlinear refractive index (n₂) indicated the occurrence of self-defocusing nonlinearity. nih.gov
| NLO Property | Symbol | Reported Value |
|---|---|---|
| Nonlinear Absorption Coefficient | β | 4.044 × 10⁻¹ cmW⁻¹ |
| Nonlinear Refractive Index | n₂ | 2.89 × 10⁻⁶ cm²W⁻¹ |
| Third-Order Susceptibility | χ⁽³⁾ | 2.2627 × 10⁻⁶ esu |
Data sourced from multiple studies. semanticscholar.orgnih.govresearchgate.net
The unique electronic characteristics of imidazole-based compounds make them suitable for use in organic electronics. Derivatives of this compound are noted for their application in preparing organic light-emitting diodes (OLEDs) and organic solar cells. medchemexpress.com The fluorescent nature of some imidazole derivatives is a key property for these applications. nih.gov In the context of dye-sensitized solar cells (DSSCs), organic dyes based on a 1-alkyl-1H-imidazole spacer have been developed. nih.gov These dyes typically feature a donor-π-acceptor structure, where electron donor groups are attached to the imidazole ring, and an electron-accepting group is incorporated elsewhere in the molecule, facilitating the charge separation and transport necessary for photovoltaic and light-emitting functions. nih.gov
Prodrug Design Strategies for Improved Pharmacological Profiles
Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of a parent drug, such as poor solubility, instability, or toxicity. ewadirect.comnih.govijnrd.org The core principle involves chemically modifying the active drug into an inactive form that, once administered, converts back to the active parent molecule in vivo through enzymatic or chemical cleavage. nih.govijnrd.org
The phenolic hydroxyl group of this compound is an ideal functional handle for creating prodrugs, particularly ester-based prodrugs. ewadirect.com A compelling example of this strategy involves the closely related compound 4-(1H-benzo[d]imidazol-2-yl)phenol (BZ). nih.gov Researchers designed and synthesized mutual prodrugs by creating an ester linkage between the phenolic -OH of BZ and the carboxylic acid (-COOH) group of several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The free carboxylic acid group of conventional NSAIDs is associated with gastrointestinal toxicity due to non-selective cyclooxygenase (COX) inhibition. nih.gov By masking this acidic group as an ester, the resulting prodrugs were found to be significantly less ulcerogenic in rat models. nih.gov This approach not only reduced toxicity but also, in some cases, improved the anti-inflammatory and analgesic properties compared to the parent NSAIDs. nih.gov This demonstrates a powerful strategy for improving the pharmacological profiles of drugs by leveraging the phenol moiety present in compounds like this compound.
Emerging Research Areas and Unexplored Biological Targets
While the therapeutic potential of this compound is still in the early stages of investigation, its core structure, combining a phenol and an imidazole moiety, places it at the intersection of several promising and emergent fields in chemical biology and medicinal chemistry. Researchers are beginning to explore its utility beyond established applications, with a focus on novel biological targets and complex disease pathways.
Neurodegenerative Disorders: A New Frontier
A significant emerging area of interest for phenolic and imidazole-containing compounds is in the realm of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. nih.govnih.gov The multifactorial nature of these conditions, involving oxidative stress, metal ion dysregulation, and protein aggregation, necessitates the development of multi-target-directed ligands. rsc.org The phenol group in this compound provides inherent antioxidant properties, which are crucial for combating the neuronal damage caused by reactive oxygen species, a key pathological feature in many neurodegenerative disorders. nih.gov
Furthermore, the imidazole core is a key feature in ligands targeting imidazoline (B1206853) I2 receptors (I2-IRs), which have been identified as a relevant therapeutic target in Alzheimer's disease. nih.gov Although direct studies on this compound are limited, the exploration of its derivatives as modulators of I2-IRs presents a compelling avenue for future research. The development of novel imidazole-linked heterocycles has already shown promise in ameliorating cognitive impairment and neuroinflammation in preclinical models of Alzheimer's. nih.gov
Table 1: Potential Roles of this compound in Neuroprotection
| Feature of Neurodegeneration | Potential Action of this compound | Relevant Structural Moiety |
| Oxidative Stress | Scavenging of reactive oxygen species | Phenol |
| Neuroinflammation | Modulation of inflammatory pathways | Imidazole |
| Protein Aggregation | Interaction with and modulation of amyloid-β peptides | Phenol-imidazole scaffold |
| Metal Ion Dysregulation | Chelation of metal ions like copper and zinc | Imidazole |
Modulation of Protein-Protein Interactions (PPIs)
The modulation of protein-protein interactions (PPIs) represents a paradigm shift in drug discovery, moving beyond the traditional focus on active sites of enzymes and receptors. ajwilsonresearch.comnih.gov PPIs are fundamental to nearly all cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer and autoimmune disorders. nih.govnih.gov
The relatively small and rigid structure of this compound, featuring hydrogen bond donors and acceptors, makes it an attractive scaffold for the design of small molecule PPI modulators. These molecules can either inhibit or stabilize protein complexes, offering a nuanced approach to therapeutic intervention. nih.gov While specific PPI targets for this compound have not yet been identified, its potential to serve as a fragment or lead compound in the development of PPI modulators is an exciting and largely unexplored research direction.
Oncology and Immuno-oncology
Recent studies have identified that derivatives of this compound can act as inhibitors of Indoleamine 2,3-dioxygenase (IDO1). nih.gov IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a significant target in immuno-oncology. By depleting tryptophan and producing immunosuppressive metabolites, IDO1 allows tumors to evade the host immune system. The inhibition of IDO1 can restore anti-tumor immunity, making it a promising strategy for cancer therapy. The phenyl-imidazole scaffold of this compound has been shown to be a viable starting point for the development of potent IDO1 inhibitors. nih.gov
Metabolic Disorders
The prevalence of metabolic diseases, such as diabetes and obesity, has spurred research into novel therapeutic agents. mdpi.com Polyphenolic compounds, in general, have garnered attention for their beneficial effects on metabolic health, primarily through their antioxidant and anti-inflammatory properties. mdpi.com The phenol component of this compound suggests that it could contribute to mitigating the oxidative stress associated with metabolic syndrome. Furthermore, certain imidazole-containing compounds have been investigated for their roles in metabolic regulation. This positions this compound and its derivatives as interesting candidates for future studies targeting metabolic pathways and related complications.
Table 2: Unexplored Biological Targets and Future Research Directions
| Research Area | Potential Biological Target(s) | Rationale for Exploration |
| Neurodegenerative Diseases | Imidazoline I2 Receptors (I2-IRs), Beta-secretase (BACE1) | Structural similarities to known I2-IR ligands; general neuroprotective potential of phenolic compounds. nih.govnih.gov |
| Protein-Protein Interactions | p53-MDM2, Bcl-2 family proteins | Scaffold suitability for designing small molecule modulators to disrupt or stabilize key protein complexes in cancer. ajwilsonresearch.comnih.gov |
| Immuno-oncology | Indoleamine 2,3-dioxygenase (IDO1) | Phenyl-imidazole core is a known scaffold for IDO1 inhibition, a key immune checkpoint target. nih.gov |
| Metabolic Disorders | Peroxisome Proliferator-Activated Receptors (PPARs) | Potential to leverage antioxidant properties and explore the role of the imidazole moiety in metabolic signaling pathways. mdpi.com |
Q & A
Q. What are the common synthetic routes for 4-(1H-Imidazol-4-yl)phenol, and what are their key challenges?
The compound is synthesized via condensation of 4-(2-bromoacetyl)phenol with formamide. This method yields this compound (compound 8) but with a notably low yield of 5% . Challenges include optimizing reaction conditions (e.g., temperature, stoichiometry) to improve efficiency. Alternative routes, such as using microwave-assisted synthesis or catalysts, may address yield limitations. Characterization typically involves IR spectroscopy (peaks at 3294, 2802, and 1619 cm⁻¹ for phenolic and imidazole groups) and HPLC (retention time tR = 10.81 min) .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography confirms the orthorhombic crystal system (space group Pbca) with lattice parameters , , and . Hydrogen bonding (N–H⋯N interactions) stabilizes the crystal lattice, forming a layered 2D structure . NMR and IR data corroborate functional groups, while HPLC ensures purity.
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies phenolic O–H (3294 cm⁻¹) and imidazole C=N (1619 cm⁻¹) stretches .
- HPLC : Normal-phase HPLC with tR = 10.81 min verifies purity .
- NMR : Assigns aromatic protons and imidazole ring protons.
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can the low yield in the synthesis of this compound be addressed methodologically?
The 5% yield in the standard synthesis suggests inefficiencies in reaction kinetics or side reactions. Strategies include:
- Catalytic optimization : Using Pd or Cu catalysts to enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Microwave-assisted synthesis : Reducing reaction time and energy barriers.
- Purification techniques : Column chromatography or recrystallization to isolate the product effectively.
Q. What structural modifications of this compound enhance its biological activity?
Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the para position increases lipophilicity and target affinity. For example, derivatives like 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide show improved stability and antimicrobial activity due to enhanced hydrophobic interactions . Computational modeling (e.g., docking studies) can predict modifications for specific targets like kinases or enzymes.
Q. How does this compound interact with biological macromolecules?
The imidazole ring acts as a hydrogen bond donor/acceptor, facilitating interactions with proteins or DNA. For instance, imidazole derivatives inhibit indoleamine 2,3-dioxygenase (IDO) by binding to its heme cofactor, disrupting tryptophan metabolism in cancer cells . Mechanistic studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities.
Q. What contradictions exist in reported data for imidazole derivatives, and how can they be resolved?
Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions or impurity levels. For example, compound 8’s low yield could lead to impurities affecting reproducibility. Mitigation strategies:
- Standardized protocols : Harmonizing assay conditions (e.g., cell lines, incubation time).
- High-purity synthesis : Rigorous HPLC or LC-MS validation.
- Multi-lab validation : Collaborative studies to confirm findings.
Methodological Guidance
Q. What experimental design considerations are critical for studying this compound’s reactivity?
- Control experiments : Include analogs without the imidazole ring to isolate its role.
- Kinetic studies : Monitor reaction progress via UV-Vis or NMR to identify rate-limiting steps.
- Computational support : DFT calculations predict reaction pathways and transition states.
Q. How can researchers leverage crystallographic data to design new derivatives?
Crystal structure data reveal hydrogen-bonding motifs and steric constraints. For example, the dihedral angle (25.02°) between imidazole and phenyl rings suggests flexibility for functionalization. Modifications at the phenol group (e.g., sulfonation) can enhance solubility or binding to polar targets.
Q. What are best practices for evaluating the compound’s stability under physiological conditions?
- pH stability assays : Test degradation in buffers (pH 4–8) simulating bodily fluids.
- Thermogravimetric analysis (TGA) : Assess thermal stability.
- Metabolic studies : Use liver microsomes to predict in vivo half-life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
